

Quinoline-6-carbohydrazide: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: **Quinoline-6-carbohydrazide**

Cat. No.: **B1297473**

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CAS Number: 5382-47-8

Molecular Formula: C₁₀H₉N₃O

Molecular Weight: 187.20 g/mol

This technical whitepaper provides an in-depth overview of **Quinoline-6-carbohydrazide**, a heterocyclic compound that serves as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, synthesis, and the biological activities of its derivatives. While extensive research has been conducted on the derivatives of **Quinoline-6-carbohydrazide**, data on the biological activity of the core molecule itself is limited in publicly available literature. This guide, therefore, focuses on the established methodologies and observed activities within its chemical class to inform future research and development.

Chemical and Physical Properties

Quinoline-6-carbohydrazide is a stable, solid compound at room temperature. Its core structure features a quinoline ring system, a known pharmacophore present in numerous biologically active compounds, linked to a carbohydrazide moiety. The hydrazide group provides a key reactive site for the synthesis of a wide array of derivatives.

Property	Value	Reference
CAS Number	5382-47-8	General Chemical Databases
Molecular Formula	C ₁₀ H ₉ N ₃ O	[1]
Molecular Weight	187.202 g/mol	[1]
Melting Point	195-197 °C	[2]
Appearance	Colorless solid	[2]
LogP	1.92950	[1]
PSA (Polar Surface Area)	68.01000 Å ²	[1]
Density	1.297 g/cm ³	[1]
Refractive Index	1.682	[1]

Synthesis and Characterization

Quinoline-6-carbohydrazide is most commonly synthesized from its corresponding methyl ester, methyl 6-quinolincarboxylate. The synthesis is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of Quinoline-6-carbohydrazide[2]

Materials:

- Methyl 6-quinolincarboxylate
- 99% Hydrazine hydrate
- Ethanol
- Methanol (for washing)

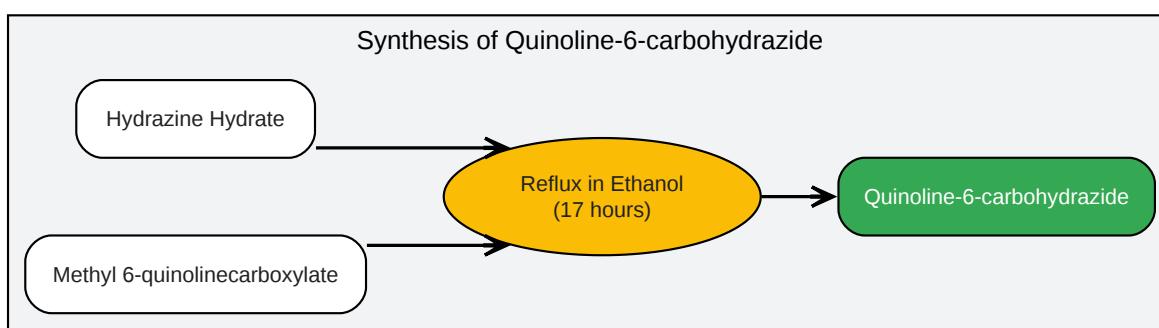
Procedure:

- Dissolve methyl 6-quinolincarboxylate (0.10 mol) in ethanol (50 mL).
- Add 99% hydrazine hydrate (0.10 mol) to the solution.
- Reflux the mixture for 17 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of toluene:acetone (8:2, v/v).
- Upon completion of the reaction, cool the mixture.
- Collect the resulting solid precipitate by filtration.
- Wash the solid with a small amount of cold methanol.
- Dry the product to obtain **Quinoline-6-carbohydrazide** as a colorless solid.

Yield: 89%^[2]

Characterization Data^[2]

- IR (KBr, cm^{-1}): 3376, 3291 (NH_2), 1689 (C=O, amide)
- ^1H NMR (400 MHz, DMSO- d_6): δ 10.34 (br s, 1H, NH), 8.89 (dd, J = 1.7, 4.1 Hz, 1H), 8.38-8.43 (m, 2H), 8.19 (dd, J = 1.6, 8.3 Hz, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.53 (dd, J = 4.1, 8.3 Hz, 1H), 4.71 (br s, 2H, NH_2)



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Caption: Synthetic pathway for **Quinoline-6-carbohydrazide**.

Biological Activities of Derivatives

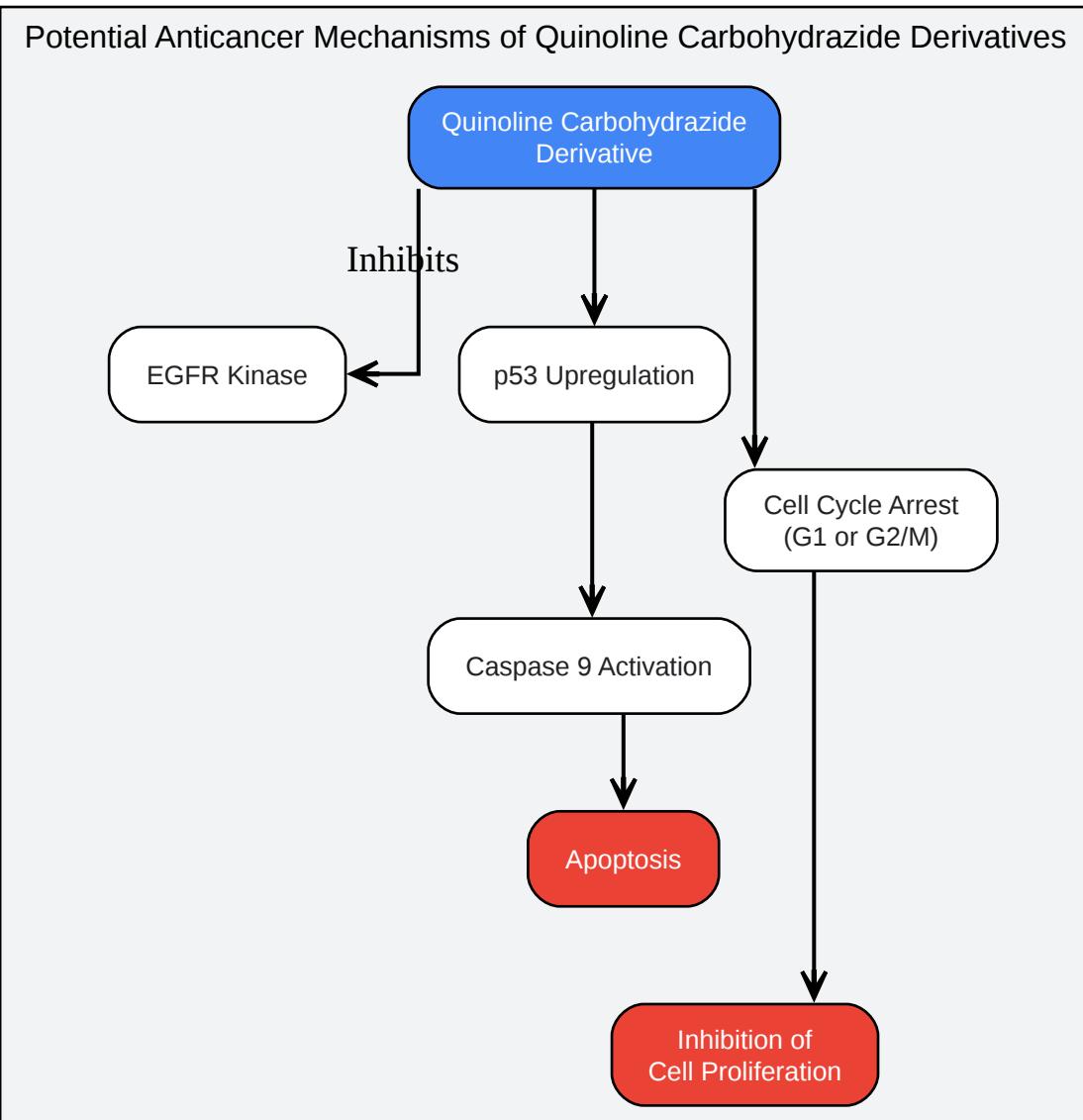
While specific biological data for **Quinoline-6-carbohydrazide** is not extensively reported, its derivatives have been the subject of numerous studies, revealing a broad spectrum of pharmacological activities. This suggests that the core scaffold is a promising starting point for the development of new drugs.

Anticancer Activity

Derivatives of quinoline carbohydrazide have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Potential Mechanisms of Action:

- EGFR Kinase Inhibition: Some acrylamide hybrids of quinoline-4-carbohydrazide have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase.[3]
- Induction of Apoptosis: Certain derivatives have been found to trigger apoptosis by upregulating p53 and initiator caspase 9.[3]
- Cell Cycle Arrest: The anticancer activity of some derivatives is associated with their ability to cause cell cycle arrest, particularly at the G1 or G2/M phase.



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Caption: Signaling pathways potentially modulated by anticancer derivatives.

Antioxidant Activity

Several studies have investigated the antioxidant properties of quinoline carbohydrazide derivatives. These compounds have shown the ability to scavenge various free radicals, suggesting their potential in mitigating oxidative stress-related diseases.

Experimental Protocol: DPPH Radical Scavenging Assay[4]

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
- Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
- In a 96-well plate, add different concentrations of the test compound.
- Add the DPPH solution to each well and mix.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Ascorbic acid is typically used as a positive control.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging = $[(A_{control} - A_{sample}) / A_{control}] \times 100$ Where $A_{control}$ is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

Enzyme Inhibition

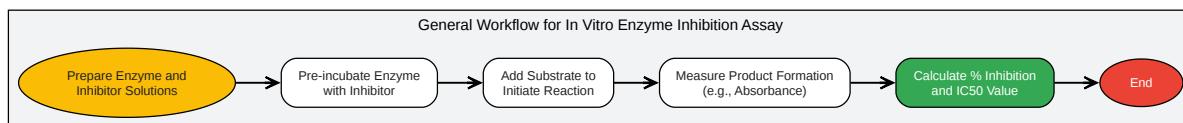
Derivatives of **Quinoline-6-carbohydrazide** have been evaluated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

α -Glucosidase and α -Amylase Inhibition: Some diphenylquinoxaline-6-carbohydrazide hybrids have exhibited good inhibitory activity against α -glucosidase, an enzyme involved in carbohydrate digestion.^[5] This suggests a potential application in the management of type 2 diabetes.

Experimental Protocol: α -Glucosidase Inhibition Assay^[5]

- Prepare a solution of α -glucosidase enzyme in phosphate buffer.
- Prepare solutions of the test compounds at various concentrations.
- In a 96-well plate, pre-incubate the enzyme solution with the test compound solutions for a specific time at a controlled temperature.

- Initiate the reaction by adding the substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG).
- Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.
- Acarbose is commonly used as a standard inhibitor.
- Calculate the percentage of inhibition and determine the IC₅₀ value.



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